molecular formula C26H22N2O4 B12059269 Nalpha-Fmoc-L-tryptophan-15N2

Nalpha-Fmoc-L-tryptophan-15N2

Cat. No.: B12059269
M. Wt: 428.4 g/mol
InChI Key: MGHMWKZOLAAOTD-VMIVXPHWSA-N
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Description

Nalpha-Fmoc-L-tryptophan-15N2 is a derivative of L-tryptophan, an essential amino acid. This compound is labeled with nitrogen-15 isotopes, making it particularly useful in various scientific research applications. The Nalpha-Fmoc group serves as a protecting group for the amino acid, facilitating its use in peptide synthesis and other biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nalpha-Fmoc-L-tryptophan-15N2 is synthesized through a series of chemical reactions. The process typically begins with L-tryptophan, which is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to introduce the Fmoc protecting group. The nitrogen-15 labeling is achieved by using nitrogen-15 enriched reagents during the synthesis .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Nalpha-Fmoc-L-tryptophan-15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected tryptophan, oxidized derivatives of the indole ring, and various substituted tryptophan derivatives .

Scientific Research Applications

Nalpha-Fmoc-L-tryptophan-15N2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Nalpha-Fmoc-L-tryptophan-15N2 involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated, the Fmoc group can be removed, allowing the tryptophan residue to participate in biological processes. The nitrogen-15 labeling enables researchers to track the compound’s metabolic fate and interactions within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nalpha-Fmoc-L-tryptophan-15N2 is unique due to its nitrogen-15 labeling, which provides distinct advantages in tracing and studying nitrogen metabolism in biological systems. This isotopic labeling makes it particularly valuable in research applications where precise tracking of nitrogen atoms is required .

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

428.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)/t24-/m0/s1/i27+1,28+1

InChI Key

MGHMWKZOLAAOTD-VMIVXPHWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CC4=C[15NH]C5=CC=CC=C54)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O

Origin of Product

United States

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